Tert-butyl 2-amino-4-nitrobenzoate
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Description
Tert-butyl 2-amino-4-nitrobenzoate is an organic compound with the molecular formula C11H14N2O4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a building block for the synthesis of antifolates, which are important as tumor cell inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. The specific synthesis steps involve the use of tert-butyl 4-nitrobenzoate, which is dissolved in MeOH and added with Pd/C and the flask evacuated prior to purging with N2, re-evacuation and purging with H2 . Another approach involves the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 238.23986 .Chemical Reactions Analysis
This compound can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . It can also be used in the synthesis of tert-butyl 4-aminobenzoate n-substituted derivatives .Safety and Hazards
The safety data sheet for a similar compound, tert-butyl 4-bromo-2-nitrobenzoate, suggests that it is highly flammable and causes severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
tert-butyl 2-amino-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJENZYUFPCZPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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